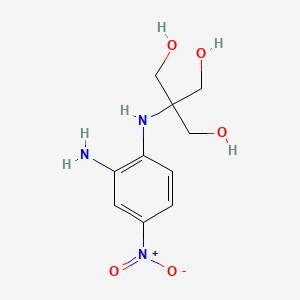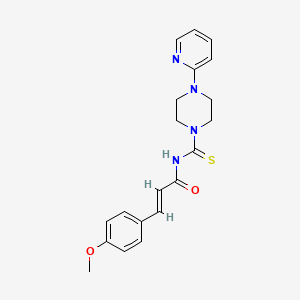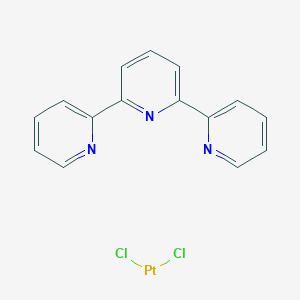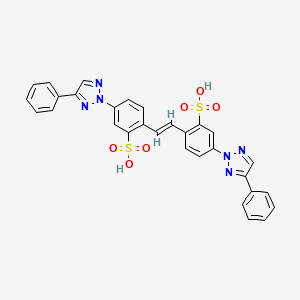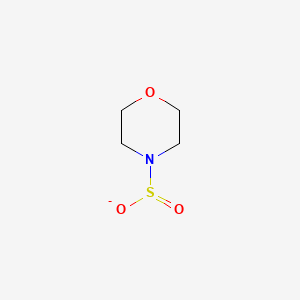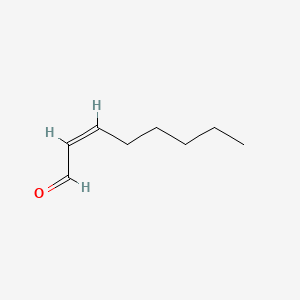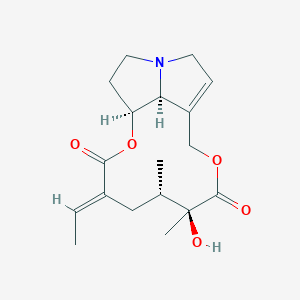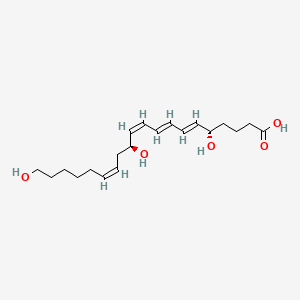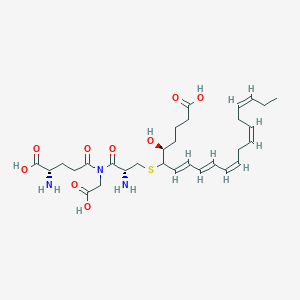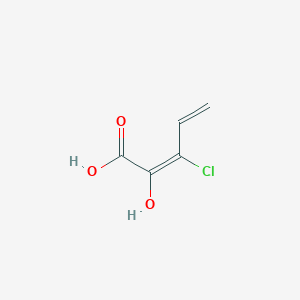
2-Hydroxy-3-chloropenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-chloropenta-2,4-dienoate is a halo fatty acid.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Ethyl Chloropenta-dienoates : Research by Shakhmaev et al. (2017) developed an efficient synthetic approach to the isomers of ethyl 5-chloropenta-2,4-dienoate, highlighting the compound's utility in organic synthesis (Shakhmaev et al., 2017).
Role in Bacterial Degradation Pathways : Catelani et al. (1973) identified 2-hydroxy-3-chloropenta-2,4-dienoate as a byproduct in the bacterial degradation of biphenyl, suggesting its ecological and biodegradation significance (Catelani et al., 1973).
Synthesis of Allenic Hydroxyesters and Dihydrofurans : Krause et al. (2000) demonstrated the use of titanium enolates of 3,4-dienoates for synthesizing allenic hydroxyesters and functionalized 2,5-dihydrofurans, indicating the compound's versatility in organic transformations (Krause et al., 2000).
Enzymatic and Chemical Ketonization : Whitman et al. (1991) explored the enzymatic and chemical ketonization of 2-hydroxymuconate, a conjugated enol related to 2-hydroxy-3-chloropenta-2,4-dienoate, providing insights into the compound's chemical behavior (Whitman et al., 1991).
Microbial Degradation and Environmental Impact
Microbial Degradation of Polychlorinated Biphenyls (PCBs) : Seah et al. (2000) assessed the role of 2-hydroxy-3-chloropenta-2,4-dienoate in the microbial degradation of PCBs, highlighting its importance in environmental bioremediation processes (Seah et al., 2000).
Involvement in Cholesterol Metabolism by Mycobacterium tuberculosis : Lack et al. (2009) characterized a carbon-carbon hydrolase involved in cholesterol metabolism, where 2-hydroxy-3-chloropenta-2,4-dienoate played a crucial role, indicating its biological significance in pathogenic bacteria (Lack et al., 2009).
Propriétés
Nom du produit |
2-Hydroxy-3-chloropenta-2,4-dienoate |
|---|---|
Formule moléculaire |
C5H5ClO3 |
Poids moléculaire |
148.54 g/mol |
Nom IUPAC |
(2Z)-3-chloro-2-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H5ClO3/c1-2-3(6)4(7)5(8)9/h2,7H,1H2,(H,8,9)/b4-3- |
Clé InChI |
XZOBUTBZRFDQBU-ARJAWSKDSA-N |
SMILES isomérique |
C=C/C(=C(\C(=O)O)/O)/Cl |
SMILES canonique |
C=CC(=C(C(=O)O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



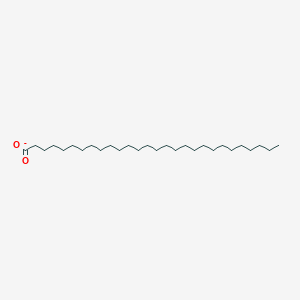
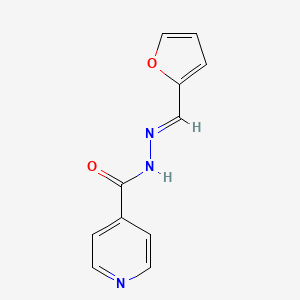
![1-[(4E)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one](/img/structure/B1238102.png)
